AZP-531

Description

Properties

IUPAC Name |

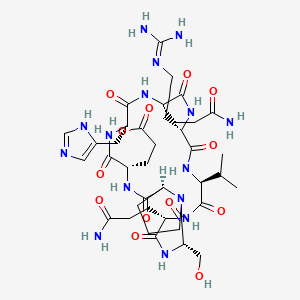

3-[(3S,6S,9S,12S,15S,18S,21S,24S)-6,15-bis(3-amino-3-oxopropyl)-12-[3-(diaminomethylideneamino)propyl]-3-(hydroxymethyl)-18-(1H-imidazol-5-ylmethyl)-2,5,8,11,14,17,20,23-octaoxo-9-propan-2-yl-1,4,7,10,13,16,19,22-octazabicyclo[22.3.0]heptacosan-21-yl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H63N15O13/c1-19(2)31-38(67)51-23(8-11-29(42)58)34(63)53-26(17-56)39(68)55-14-4-6-27(55)37(66)50-24(9-12-30(59)60)33(62)52-25(15-20-16-45-18-47-20)36(65)49-22(7-10-28(41)57)32(61)48-21(35(64)54-31)5-3-13-46-40(43)44/h16,18-19,21-27,31,56H,3-15,17H2,1-2H3,(H2,41,57)(H2,42,58)(H,45,47)(H,48,61)(H,49,65)(H,50,66)(H,51,67)(H,52,62)(H,53,63)(H,54,64)(H,59,60)(H4,43,44,46)/t21-,22-,23-,24-,25-,26-,27-,31-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXPWLIYXIWGWSA-CLBRJLNISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCC(=O)N)CC3=CN=CN3)CCC(=O)O)CO)CCC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CCC(=O)N)CC3=CN=CN3)CCC(=O)O)CO)CCC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H63N15O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

962.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1088543-62-7 | |

| Record name | AZP-531 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1088543627 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Livoletide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15188 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LIVOLETIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9VHD7J6363 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Mechanism of Action of AZP-531 in Hypothalamic Neurons: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZP-531, a novel unacylated ghrelin (UAG) analog, presents a promising therapeutic avenue for conditions characterized by dysregulated appetite and metabolism, such as Prader-Willi Syndrome (PWS). This technical guide provides an in-depth exploration of the core mechanism of action of this compound within hypothalamic neurons, the central command center for energy homeostasis. By functionally antagonizing the orexigenic effects of acylated ghrelin (AG) and modulating key appetite-regulating neuronal circuits, this compound offers a multi-faceted approach to restoring metabolic balance. This document summarizes key preclinical and clinical findings, details experimental methodologies, and visualizes the intricate signaling pathways involved.

Introduction: The Ghrelin System and the Rationale for this compound

The ghrelin system is a critical regulator of energy balance, with two primary circulating forms: acylated ghrelin (AG) and unacylated ghrelin (UAG). AG, the octanoylated form, is a potent orexigenic peptide that activates the growth hormone secretagogue receptor 1a (GHSR-1a), primarily expressed in the hypothalamus. In contrast, UAG, which circulates in much higher concentrations, does not bind to GHSR-1a and has been shown to exert opposing effects on appetite and metabolism.

Prader-Willi Syndrome is a genetic disorder characterized by hyperphagia and is associated with elevated levels of AG. This compound, a stabilized analog of UAG, is being developed to counteract the orexigenic drive of AG and improve food-related behaviors in these patients.[1][2]

Core Mechanism of Action in Hypothalamic Neurons

The hypothalamus integrates peripheral signals of energy status to regulate food intake and energy expenditure. This compound, acting as a UAG mimetic, exerts its effects on hypothalamic neurons through two primary mechanisms:

-

Functional Antagonism of Acylated Ghrelin (AG): this compound counteracts the stimulatory effects of AG on orexigenic neurons.[1] In the arcuate nucleus (ARC) of the hypothalamus, AG activates Neuropeptide Y (NPY) and Agouti-related peptide (AgRP) co-expressing neurons, leading to increased appetite. UAG, and by extension this compound, has been shown to suppress this AG-induced neuronal activity.[1]

-

Direct Modulation of Hypothalamic Circuits: this compound also appears to have direct, GHSR-1a-independent effects on hypothalamic neurons. Evidence suggests that UAG can directly increase the activity of anorexigenic pro-opiomelanocortin (POMC) neurons in the ARC. Furthermore, UAG modulates the expression of key components of the melanocortin signaling pathway, a central regulator of appetite.

Signaling Pathways

While the precise downstream signaling cascade of the putative UAG receptor is still under investigation, preclinical studies suggest the involvement of the following pathways in hypothalamic neurons:

-

Modulation of the Melanocortin System: UAG has been shown to increase the expression of the melanocortin 4 receptor (MC4R) while decreasing the expression of the melanocortin 3 receptor (MC3R), POMC, and AgRP. This shift in gene expression would favor an anorexigenic state.

-

Involvement of Orexin-A Neurons: Studies have indicated that the metabolic effects of UAG may be mediated, at least in part, through the activation of orexin-A-producing neurons in the lateral hypothalamus.

The following diagram illustrates the proposed mechanism of action of this compound in hypothalamic neurons.

Quantitative Data from Clinical Trials

A Phase II, randomized, double-blind, placebo-controlled clinical trial evaluated the efficacy and safety of this compound in patients with Prader-Willi Syndrome. The key findings are summarized below.

| Outcome Measure | This compound Group | Placebo Group | p-value | Reference |

| Change in Hyperphagia Questionnaire (HQ) Total Score | Significant Improvement | No Significant Change | <0.05 | [3] |

| Change in HQ Severity Domain Score | Significant Improvement | No Significant Change | <0.05 | |

| Change in Patient-Reported Appetite Score | Reduction | No Significant Change | - | |

| Change in Body Weight | No Significant Change | No Significant Change | - | |

| Change in Waist Circumference | Significant Reduction | No Significant Change | - | |

| Change in Fat Mass | Significant Reduction | No Significant Change | - | |

| Change in Post-prandial Glucose Levels | Significant Decrease | No Significant Change | - |

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound and unacylated ghrelin in hypothalamic neurons.

c-Fos Immunohistochemistry for Neuronal Activation Mapping

This protocol is used to identify neurons that are activated in response to a stimulus, such as the administration of this compound.

-

Animal Preparation and Treatment: Rodent models (e.g., rats or mice) are administered this compound or a vehicle control via a specified route (e.g., intraperitoneal or intracerebroventricular injection).

-

Tissue Collection and Fixation: After a defined period (typically 90-120 minutes) to allow for c-Fos protein expression, animals are deeply anesthetized and transcardially perfused with saline followed by a fixative solution (e.g., 4% paraformaldehyde). Brains are then extracted and post-fixed.

-

Sectioning: The hypothalamus is sectioned into thin slices (e.g., 30-40 µm) using a cryostat or vibratome.

-

Immunostaining:

-

Sections are washed in phosphate-buffered saline (PBS).

-

Endogenous peroxidase activity is quenched with hydrogen peroxide.

-

Non-specific binding is blocked using a blocking solution (e.g., normal goat serum in PBS with Triton X-100).

-

Sections are incubated with a primary antibody against c-Fos overnight at 4°C.

-

After washing, sections are incubated with a biotinylated secondary antibody.

-

An avidin-biotin-peroxidase complex is then applied.

-

The signal is visualized using a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate in c-Fos positive nuclei.

-

-

Microscopy and Analysis: Sections are mounted on slides, dehydrated, and coverslipped. The number of c-Fos positive cells in specific hypothalamic nuclei is quantified using a microscope and image analysis software.

In Vivo Calcium Imaging of Hypothalamic Neurons

This technique allows for the real-time monitoring of neuronal activity in live, behaving animals.

-

Viral Vector Injection: A genetically encoded calcium indicator (GECI), such as GCaMP, is delivered to specific hypothalamic neurons (e.g., POMC or AgRP neurons) using a viral vector (e.g., adeno-associated virus, AAV) in a Cre-dependent manner in transgenic mice.

-

GRIN Lens Implantation: A gradient-index (GRIN) lens is surgically implanted above the hypothalamic region of interest to provide optical access to deep brain structures.

-

Habituation and Baseline Recording: Animals are allowed to recover from surgery and are habituated to the recording setup. Baseline neuronal activity is recorded using a miniaturized microscope mounted on the animal's head.

-

Pharmacological Intervention: this compound or a vehicle is administered, and changes in the calcium transients (indicative of neuronal firing) of the targeted neuronal population are recorded.

-

Data Analysis: The recorded fluorescence signals are processed to extract individual neuronal calcium traces. Changes in the frequency and amplitude of calcium events before and after treatment are analyzed to determine the effect of this compound on neuronal activity.

Electrophysiological Recording of Hypothalamic Neurons

Patch-clamp electrophysiology provides a direct measure of the electrical properties of individual neurons.

-

Brain Slice Preparation: Animals are euthanized, and their brains are rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). The hypothalamus is dissected and sliced into thin sections (e.g., 250-300 µm) using a vibratome.

-

Recording: Slices are transferred to a recording chamber continuously perfused with oxygenated aCSF at a physiological temperature. Individual neurons within specific hypothalamic nuclei are visualized using infrared differential interference contrast (IR-DIC) microscopy.

-

Whole-Cell Patch-Clamp: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the membrane of a target neuron. The membrane patch is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).

-

Data Acquisition: The neuron's membrane potential and firing activity are recorded in current-clamp mode. The effects of bath-applying this compound on the neuron's resting membrane potential, firing rate, and response to current injections are measured.

Conclusion and Future Directions

This compound represents a targeted therapeutic strategy for disorders of hyperphagia by modulating the central circuits of appetite control. Its dual mechanism of antagonizing AG and directly influencing anorexigenic pathways in the hypothalamus provides a robust rationale for its clinical development. Future research should focus on elucidating the specific identity and downstream signaling pathways of the putative UAG receptor in hypothalamic neurons. Further long-term clinical trials are also warranted to fully establish the efficacy and safety of this compound as a treatment for Prader-Willi Syndrome and potentially other metabolic disorders.

References

- 1. Two immunocytochemical protocols for immunofluorescent detection of c-Fos positive neurons in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Electrophysiological Effects of Ghrelin in the Hypothalamic Paraventricular Nucleus Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Calcium Imaging in Hypothalamic Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Unacylated Ghrelin Analog AZP-531: A Technical Guide to its Core Function and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZP-531, also known as livoletide, is a synthetic analog of unacylated ghrelin (UAG) that has been investigated for its therapeutic potential in metabolic disorders, most notably Prader-Willi syndrome (PWS) and type 2 diabetes (T2D). Unlike acylated ghrelin (AG), which is a potent orexigenic hormone acting through the growth hormone secretagogue receptor (GHSR-1a), UAG and its analog this compound exert their effects through GHSR-independent pathways. This technical guide provides an in-depth overview of the function of this compound, detailing its mechanism of action, summarizing key quantitative data from clinical trials, outlining relevant experimental protocols, and visualizing its signaling pathways.

Introduction: The Ghrelin System and the Role of Unacylated Ghrelin

Ghrelin is a 28-amino acid peptide hormone primarily produced in the stomach, existing in two main forms: acylated ghrelin (AG) and unacylated ghrelin (UAG).[1] The acylation of ghrelin at its third serine residue is essential for its binding to the GHSR-1a, through which it stimulates appetite, promotes fat storage, and influences glucose metabolism.[2] UAG, which is the more abundant form in circulation, does not bind to GHSR-1a and was initially considered inactive.[2] However, emerging evidence has revealed that UAG possesses a distinct biological activity profile, often opposing the effects of AG.[3] UAG has been shown to improve insulin sensitivity, protect against oxidative stress and inflammation, and modulate fat and glucose metabolism.[1]

This compound is a cyclic 8-amino acid analog of UAG designed with improved plasma stability and pharmacokinetics, making it a more viable therapeutic candidate. It has been shown to reproduce the pharmacological effects of UAG.

Mechanism of Action and Signaling Pathways

This compound, as an analog of UAG, functions through GHSR-independent signaling pathways to exert its metabolic effects. These pathways are multifaceted and tissue-specific, influencing glucose homeostasis, lipid metabolism, and cellular stress responses.

Signaling Pathways in Muscle and Adipose Tissue

In skeletal muscle, a primary site for glucose disposal, UAG and by extension this compound, have been shown to enhance insulin sensitivity and promote fatty acid oxidation. This is mediated through the activation of key signaling molecules. In conditions of lipid oversupply, UAG can preserve insulin-stimulated glucose uptake by stimulating fatty acid oxidation. This effect is linked to the activation of the AMP-activated protein kinase (AMPK) pathway.

dot

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. Exogenous ghrelin modulates release of pro-inflammatory and anti-inflammatory cytokines in LPS-stimulated macrophages through distinct signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, an unacylated ghrelin analog, improves food-related behavior in patients with Prader-Willi syndrome: A randomized placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

AZP-531: A Novel Unacylated Ghrelin Analog and its Modulation of the Ghrelin System

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

AZP-531, a synthetic analog of unacylated ghrelin (UAG), has emerged as a promising therapeutic agent for metabolic disorders, particularly those characterized by dysregulated appetite and glucose homeostasis such as Prader-Willi syndrome (PWS) and type 2 diabetes (T2D). This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action within the ghrelin system, summarizing key preclinical and clinical findings, and outlining the experimental protocols utilized in its evaluation. The document is intended to serve as a resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of modulating the ghrelin system.

Introduction to the Ghrelin System

The ghrelin system is a complex network that plays a pivotal role in regulating energy balance, appetite, and glucose metabolism. The primary active component is acylated ghrelin (AG), a 28-amino acid peptide hormone predominantly produced by the stomach[1][2]. Acylation, the addition of an octanoyl group to the third serine residue, is essential for AG's biological activity, which is mediated through the growth hormone secretagogue receptor 1a (GHSR-1a)[1][2][3]. Activation of GHSR-1a by AG stimulates appetite and promotes fat storage.

Unacylated ghrelin (UAG), which lacks this fatty acid modification, is the more abundant form in circulation. Initially considered an inactive byproduct, UAG is now recognized to have distinct biological functions, often opposing those of AG, through GHSR-1a independent pathways. This compound is a stabilized analog of human UAG, designed to have an improved pharmacokinetic profile suitable for therapeutic use.

This compound: Mechanism of Action

This compound functions as a UAG analog, exerting its effects by mimicking the endogenous actions of UAG. Its primary mechanism is believed to involve the counteraction of AG's orexigenic and metabolic effects. While the precise receptor for UAG and this compound remains to be definitively identified, evidence suggests it acts through pathways independent of the well-characterized GHSR-1a.

Signaling Pathways

The signaling pathways activated by UAG and, by extension, this compound are not fully elucidated but are known to be distinct from the GHSR-1a pathway activated by AG. Research suggests the involvement of pathways related to insulin sensitivity and cellular metabolism. In skeletal muscle, both AG and UAG have been shown to inhibit dexamethasone-induced atrophy through PI3Kβ-, mTORC2-, and p38-mediated pathways. Furthermore, in a model of oxidative stress-induced sarcopenia, UAG treatment led to the downregulation of the transcription factor FoxO3a and its downstream E3 ligase MuRF1, suggesting an anti-catabolic effect.

In the hypothalamus, UAG has been shown to suppress AG-induced neuronal activity and modulate the expression of genes within the melanocortin signaling system, a key regulator of energy homeostasis.

Preclinical and Clinical Data

Prader-Willi Syndrome (PWS)

PWS is a genetic disorder characterized by hyperphagia, an insatiable hunger, which is associated with elevated levels of AG. This compound has been investigated as a potential treatment to counteract the effects of high AG in this patient population.

Table 1: Summary of Quantitative Data from a Phase II Clinical Trial of this compound in Patients with Prader-Willi Syndrome

| Parameter | This compound Group (n=23) | Placebo Group (n=24) | p-value |

| Hyperphagia Questionnaire (HQ) Total Score (Change from Baseline) | Significant Improvement | No Significant Change | <0.05 |

| HQ 9-item Score (Change from Baseline) | Significant Improvement | No Significant Change | <0.05 |

| HQ Severity Domain Score (Change from Baseline) | Significant Improvement | No Significant Change | <0.05 |

| Waist Circumference (cm) (Change from Baseline) | -1.14 | -0.21 | NS |

| Fat Mass (%) (Change from Baseline) | -1.42 | -0.48 | NS |

| Body Weight (kg) (Change from Baseline) | No Significant Change | No Significant Change | NS |

| Post-prandial Glucose (mmol/L) at 180 min (Change from Baseline - Overall) | -0.21 | +0.18 | 0.008 |

NS: Not Significant

Overweight/Obese Subjects and Patients with Type 2 Diabetes (T2D)

This compound has also been evaluated for its metabolic effects in overweight/obese individuals and patients with T2D.

Table 2: Summary of Quantitative Data from a Phase I Clinical Trial of this compound in Overweight/Obese Subjects and Patients with Type 2 Diabetes

| Population | Parameter | This compound Dose | Change from Baseline (this compound) | Change from Baseline (Placebo) |

| Overweight/Obese | Body Weight (kg) | Multiple Doses (14 days) | -2.6 kg | -0.8 kg |

| Type 2 Diabetes | HbA1c (%) | 60 µg/kg (14 days) | -0.4% | -0.2% |

| Type 2 Diabetes | Body Weight (kg) | 60 µg/kg (14 days) | -2.1 kg | -1.3 kg |

Experimental Protocols

Assessment of Hyperphagia in PWS

-

Study Design: A multi-center, randomized, double-blind, placebo-controlled trial was conducted.

-

Participants: 47 patients with genetically confirmed PWS and evidence of hyperphagia.

-

Intervention: Patients received daily subcutaneous injections of either this compound (3 mg for those 50-70 kg and 4 mg for those >70 kg) or a matching placebo for 14 days.

-

Primary Endpoint: The primary efficacy endpoint was the change in food-related behaviors assessed by the Hyperphagia Questionnaire (HQ). The HQ is a caregiver-reported instrument designed to measure the severity of hyperphagia in individuals with PWS.

Measurement of Ghrelin Levels

Accurate measurement of acylated and unacylated ghrelin is crucial for understanding the pharmacodynamics of this compound.

-

Sample Collection and Handling: Blood samples should be collected in chilled tubes containing EDTA and a protease inhibitor such as aprotinin to prevent the degradation of ghrelin. Plasma should be separated promptly by centrifugation at 4°C. For the preservation of acylated ghrelin, acidification of the plasma with HCl to a pH of 3-4 is recommended. Samples should be stored at -80°C until analysis.

-

Assay Methods:

-

Radioimmunoassay (RIA): Specific RIAs are available for the quantitative measurement of both total and acylated ghrelin. These assays are competitive, using a radiolabeled peptide that competes with the ghrelin in the sample for binding to a limited amount of antibody.

-

Enzyme-Linked Immunosorbent Assay (ELISA): Sandwich ELISAs are also commonly used and are available for the specific measurement of both acylated and unacylated ghrelin. These assays typically involve a capture antibody coated on a microplate, which binds to the ghrelin in the sample. A second, enzyme-linked detection antibody then binds to a different epitope on the ghrelin molecule.

-

Assessment of Metabolic Parameters

-

Oral Glucose Tolerance Test (OGTT): To assess glucose metabolism, a standard OGTT is performed. After an overnight fast, a baseline blood sample is taken. The participant then ingests a 75g glucose solution, and blood samples are collected at timed intervals (e.g., 30, 60, 90, and 120 minutes) to measure glucose and insulin levels.

-

Body Composition: Dual-energy X-ray absorptiometry (DXA) is a non-invasive imaging technique used to measure bone mineral density, lean body mass, and fat mass. It provides a precise assessment of changes in body composition.

-

Insulin Sensitivity: The hyperinsulinemic-euglycemic clamp is the gold standard for assessing insulin sensitivity. This technique involves a constant infusion of insulin to achieve a hyperinsulinemic state, while a variable glucose infusion is adjusted to maintain euglycemia. The glucose infusion rate required to maintain normal blood glucose levels is a direct measure of insulin-mediated glucose disposal.

Conclusion

This compound, a novel unacylated ghrelin analog, demonstrates significant potential in the management of hyperphagia in Prader-Willi syndrome and in improving metabolic parameters in overweight/obese individuals and patients with type 2 diabetes. Its mechanism of action, which involves counteracting the effects of acylated ghrelin through GHSR-1a independent pathways, represents a unique therapeutic approach. The quantitative data from clinical trials are encouraging, showing improvements in appetite control, body composition, and glucose metabolism. Further long-term studies are warranted to fully establish the safety and efficacy of this compound as a therapeutic agent. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of this promising compound and the broader role of the unacylated ghrelin system in human health and disease.

References

- 1. This compound, an unacylated ghrelin analog, improves food-related behavior in patients with Prader-Willi syndrome: A randomized placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. praderwillinews.com [praderwillinews.com]

- 3. Ghrelin signaling: GOAT and GHS-R1a take a LEAP in complexity - PMC [pmc.ncbi.nlm.nih.gov]

AZP-531: A Novel Regulator of Glucose Homeostasis

An In-depth Technical Guide on the Core Science for Researchers and Drug Development Professionals

Introduction

AZP-531, a synthetic analog of unacylated ghrelin (UAG), represents a promising therapeutic avenue for metabolic disorders, particularly those characterized by impaired glucose control. Unlike its acylated counterpart, which is known for its orexigenic effects mediated through the growth hormone secretagogue receptor 1a (GHSR-1a), UAG and its analogs like this compound exert their effects through distinct, GHSR-1a-independent pathways. This technical guide delves into the core mechanisms by which this compound regulates glucose homeostasis, supported by quantitative data from clinical trials and detailed experimental protocols from preclinical studies.

Mechanism of Action: A Focus on Insulin Sensitization

The primary mechanism through which this compound improves glucose control is by enhancing insulin sensitivity, particularly in skeletal muscle. Preclinical and clinical data suggest that this compound does not directly stimulate insulin secretion but rather potentiates the effects of endogenous insulin.[1] This insulin-sensitizing effect is attributed to the restoration of key intracellular signaling pathways that are often impaired in insulin-resistant states.

Signaling Pathway of this compound in Skeletal Muscle

This compound is believed to initiate its action by binding to a yet-to-be-fully-identified receptor on skeletal muscle cells, which is distinct from the GHSR-1a. This interaction triggers a cascade of intracellular events that parallel and restore the canonical insulin signaling pathway.

Studies in diabetic mouse models have shown that UAG, the parent molecule of this compound, effectively restores impaired insulin signaling.[2] This is achieved by decreasing the inhibitory phosphorylation of Insulin Receptor Substrate (IRS) and increasing the phosphorylation of protein kinase B (Akt).[2] The activation of Akt subsequently suppresses the mTOR signaling pathway and, crucially, promotes the translocation of GLUT4-containing vesicles to the cell membrane, leading to enhanced glucose uptake into the muscle cells.[2]

Clinical Efficacy of this compound in Regulating Glucose Homeostasis

Phase I and II clinical trials have provided evidence for the beneficial effects of this compound on glucose metabolism and related parameters in various patient populations.

Quantitative Data from Clinical Trials

The following tables summarize the key quantitative findings from clinical studies of this compound.

Table 1: Effects of this compound on Body Weight and HbA1c in a 14-Day, Multiple Ascending Dose Study [1]

| Subject Group | Treatment (14 days) | Mean Change in Body Weight (kg) | Mean Change in HbA1c (%) |

| Overweight/Obese | This compound | -2.6 | N/A |

| Overweight/Obese | Placebo | -0.8 | N/A |

| Type 2 Diabetes | This compound (60 µg/kg) | -2.1 | -0.4 |

| Type 2 Diabetes | Placebo | -1.3 | -0.2 |

Table 2: Pharmacokinetic Profile of this compound

| Parameter | Value |

| Time to Maximum Concentration (Tmax) | ~1 hour post-dose |

| Mean Terminal Half-life (t1/2) | 2-3 hours |

In a study involving patients with Prader-Willi Syndrome, a condition often associated with metabolic dysregulation, this compound demonstrated a significant ability to decrease post-prandial glucose levels, particularly in individuals with higher baseline glucose concentrations. Furthermore, treatment with this compound led to a significant reduction in waist circumference.

Preclinical Evidence: Experimental Protocols and Findings

The therapeutic potential of this compound is underpinned by robust preclinical research. Key experimental models have included genetically diabetic mice (db/db) and isolated rodent skeletal muscle preparations.

Experimental Workflow in Preclinical Studies

Detailed Methodologies of Key Experiments

1. Unacylated Ghrelin Administration in db/db Mice

-

Animal Model: Male db/db mice, a model of type 2 diabetes, are used.

-

Treatment Protocol: Unacylated ghrelin (the parent compound of this compound) is administered via subcutaneous injections at a specified dosage and frequency over a defined period.

-

Glucose and Insulin Tolerance Tests:

-

Glucose Tolerance Test (GTT): Following a fasting period, a bolus of glucose is administered intraperitoneally. Blood glucose levels are measured at baseline and at regular intervals post-injection to assess glucose clearance.

-

Insulin Tolerance Test (ITT): After a short fasting period, a bolus of human insulin is injected intraperitoneally. Blood glucose levels are monitored at baseline and at subsequent time points to evaluate insulin sensitivity.

-

-

Tissue Analysis: At the end of the treatment period, skeletal muscle tissues are harvested, snap-frozen in liquid nitrogen, and stored at -80°C for subsequent biochemical analyses, such as Western blotting, to quantify the phosphorylation status of proteins in the insulin signaling pathway (e.g., IRS, Akt, mTOR).

2. Glucose Uptake in Isolated Rat Soleus Muscle

-

Muscle Preparation: The soleus muscle is carefully dissected from male Wistar rats and incubated in a Krebs-Henseleit buffer (KHB) containing bovine serum albumin (BSA) and appropriate substrates.

-

Incubation Conditions: Muscle strips are pre-incubated in the buffer with or without insulin and in the presence or absence of varying concentrations of unacylated ghrelin or this compound.

-

Glucose Uptake Assay: Following pre-incubation, the muscle strips are transferred to a fresh buffer containing radiolabeled 2-deoxy-D-glucose (a glucose analog that is taken up by cells but not fully metabolized). After a defined incubation period, the muscles are washed in ice-cold saline, blotted dry, and dissolved. The amount of incorporated radioactivity is measured using a scintillation counter to determine the rate of glucose uptake.

Conclusion

This compound demonstrates a significant role in the regulation of glucose homeostasis, primarily through its insulin-sensitizing effects in skeletal muscle. Its mechanism of action, which is independent of the classical acylated ghrelin pathway, offers a novel therapeutic strategy for managing type 2 diabetes and other metabolic disorders. The clinical data, supported by robust preclinical evidence, highlight the potential of this compound to improve glycemic control and favorably impact related metabolic parameters. Further research into the precise molecular interactions and long-term efficacy of this compound will be crucial in fully elucidating its therapeutic utility.

References

Investigating the Signaling Pathway of AZP-531: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZP-531, also known as livoletide, is a synthetic analog of unacylated ghrelin (UAG). It was developed as a potential therapeutic agent for metabolic disorders, most notably Prader-Willi syndrome (PWS) and type 2 diabetes. While initial clinical trials showed some promise in improving food-related behaviors and metabolic parameters, the pivotal Phase 2b/3 ZEPHYR trial did not meet its primary endpoints, leading to the discontinuation of its development for PWS.[1][2] Despite this outcome, the investigation into the signaling pathway of this compound and UAG analogs remains a valuable area of research for understanding the complex interplay of ghrelin isoforms in metabolic regulation. This technical guide provides an in-depth overview of the signaling pathway of this compound, supported by quantitative data from clinical trials, detailed experimental methodologies, and visual diagrams of the proposed molecular mechanisms.

Core Signaling Pathway of this compound

The primary mechanism of action of this compound is believed to be independent of the growth hormone secretagogue receptor 1a (GHSR-1a), the receptor for acylated ghrelin.[3] Instead, as a UAG analog, this compound is thought to exert its effects by counteracting the orexigenic and metabolic actions of acylated ghrelin and by directly modulating cellular signaling pathways, particularly in skeletal muscle. The proposed signaling cascade involves the improvement of insulin sensitivity and the reduction of oxidative stress.

Key Signaling Nodes:

-

Insulin Receptor Substrate (IRS): this compound is suggested to decrease the phosphorylation of IRS, a key step in restoring insulin signaling in conditions of insulin resistance.[4]

-

Protein Kinase B (Akt): Following the modulation of IRS, this compound is believed to increase the phosphorylation of Akt, a central node in the insulin signaling pathway that governs numerous cellular processes, including glucose metabolism and protein synthesis.[4]

-

Mammalian Target of Rapamycin (mTOR): Downstream of Akt, this compound is thought to suppress mTOR signaling. This modulation is crucial for regulating cell growth, proliferation, and autophagy.

-

Autophagy: By suppressing mTOR, this compound may enhance autophagy, the cellular process of degrading and recycling damaged components. This is thought to contribute to the reduction of oxidative stress.

-

Mitochondrial Reactive Oxygen Species (ROS): Preclinical studies suggest that UAG analogs can lower the production of mitochondrial ROS, thereby protecting cells from oxidative damage.

The following diagram illustrates the proposed signaling pathway of this compound in skeletal muscle.

Quantitative Data from Clinical Trials

The following tables summarize the key quantitative data from clinical trials investigating the efficacy and safety of this compound.

Table 1: Pharmacokinetics of this compound in Healthy, Overweight/Obese, and Type 2 Diabetes Subjects

| Parameter | Healthy Subjects (Single Dose) | Overweight/Obese Subjects (14-day Dosing) | Type 2 Diabetes Subjects (14-day Dosing) |

| Dose Range | 0.3 - 120 µg/kg | 3, 15, 30, 60 µg/kg | 15, 2 x 30, 60 µg/kg |

| Time to Cmax | ~1 hour | Not Reported | Not Reported |

| Mean Terminal Half-life (t1/2) | 2-3 hours | 2-3 hours | 2-3 hours |

| Dose Proportionality | Cmax and AUC were dose-proportional | Not Reported | Not Reported |

Table 2: Efficacy of this compound in a 14-day, Randomized, Placebo-Controlled Trial in Patients with Prader-Willi Syndrome

| Outcome Measure | This compound (n=23) | Placebo (n=24) | p-value |

| Change in Hyperphagia Questionnaire (HQ) Total Score | Significant Improvement | No Significant Change | < 0.05 |

| Change in HQ 9-item Score | Significant Improvement | No Significant Change | < 0.05 |

| Change in HQ Severity Domain Score | Significant Improvement | No Significant Change | < 0.05 |

| Change in Body Weight | No Significant Change | No Significant Change | NS |

| Change in Waist Circumference | Significant Reduction | No Significant Change | < 0.05 |

| Change in Fat Mass | Significant Reduction | No Significant Change | < 0.05 |

| Post-prandial Glucose Levels | Significantly Decreased | No Significant Change | < 0.05 |

Table 3: Topline Results of the Pivotal Phase 2b ZEPHYR Trial (12 weeks) in Patients with Prader-Willi Syndrome

| Outcome Measure | This compound (60 µg/kg) | This compound (120 µg/kg) | Placebo | Statistical Significance |

| Change from Baseline in HQ-CT Score | -4.7 | -3.8 | -2.8 | Not Statistically Significant |

| Change in Fat Mass | No Positive Trend | No Positive Trend | No Positive Trend | Not Statistically Significant |

| Change in Body Weight | No Positive Trend | No Positive Trend | No Positive Trend | Not Statistically Significant |

| Change in Waist Circumference | No Positive Trend | No Positive Trend | No Positive Trend | Not Statistically Significant |

Experimental Protocols

This section outlines the general methodologies for key experiments cited in the investigation of UAG and its analogs' signaling pathways.

Western Blotting for Protein Phosphorylation

Objective: To determine the phosphorylation status of key signaling proteins such as IRS, Akt, and mTOR in response to this compound treatment.

General Protocol:

-

Cell Culture and Treatment: Skeletal muscle cells (e.g., C2C12 myotubes) are cultured to confluence and then treated with varying concentrations of this compound or a vehicle control for a specified duration.

-

Protein Extraction: Cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The total protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Electrotransfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-phospho-Akt Ser473, anti-total-Akt).

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: The intensity of the bands is quantified using densitometry software, and the ratio of phosphorylated to total protein is calculated to determine the change in phosphorylation.

Measurement of Mitochondrial Reactive Oxygen Species (ROS)

Objective: To assess the effect of this compound on the production of ROS in mitochondria of skeletal muscle cells.

General Protocol:

-

Cell Culture and Treatment: Skeletal muscle cells are cultured and treated with this compound or a control as described above.

-

Staining with a Fluorescent Probe: Cells are incubated with a fluorescent probe that is sensitive to ROS, such as MitoSOX™ Red, which specifically detects mitochondrial superoxide.

-

Fluorescence Microscopy or Flow Cytometry: The fluorescence intensity of the cells is measured using either a fluorescence microscope or a flow cytometer. An increase in fluorescence intensity corresponds to an increase in ROS production.

-

Data Analysis: The mean fluorescence intensity of the treated cells is compared to that of the control cells to determine the effect of this compound on mitochondrial ROS levels.

Conclusion

This compound, as a UAG analog, showed initial promise in modulating metabolic parameters through a GHSR-1a-independent signaling pathway. The proposed mechanism involves the restoration of insulin signaling and the reduction of oxidative stress in skeletal muscle, mediated by the PI3K/Akt/mTOR pathway and enhanced autophagy. While the clinical development of this compound for PWS was ultimately unsuccessful, the research into its mechanism of action has provided valuable insights into the therapeutic potential of targeting UAG-related pathways for metabolic diseases. Further investigation is warranted to fully elucidate the complexities of UAG signaling and to identify potential alternative therapeutic applications.

References

- 1. biospace.com [biospace.com]

- 2. praderwillinews.com [praderwillinews.com]

- 3. MON-102 Nonclinical Development of this compound (Livoletide): A Peptide Analog of Unacylated Ghrelin for the Treatment of Hyperphagia in Prader-Willi Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. endocrine-abstracts.org [endocrine-abstracts.org]

AZP-531: A Technical Guide to its Use in Unacylated Ghrelin Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Unacylated ghrelin (UAG) has emerged as a peptide hormone with a distinct physiological profile from its acylated counterpart. While acylated ghrelin is a well-known orexigenic hormone that acts via the growth hormone secretagogue receptor (GHSR), UAG does not bind to this receptor and has been shown to have unique, and sometimes opposing, metabolic effects. AZP-531 is a stabilized, cyclic 8-amino-acid analog of unacylated ghrelin developed to investigate and leverage the therapeutic potential of this pathway.[1][2] This technical guide provides a comprehensive overview of this compound as a tool to study UAG, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the current understanding of its signaling pathways.

While extensive clinical data on the physiological effects of this compound is available, it is important to note that specific in vitro quantitative data, such as binding affinities (Kd/Ki) and potency (EC50/IC50) in functional assays, are not extensively reported in publicly available literature. This guide therefore synthesizes the available information on both UAG and this compound to provide a robust resource for researchers.

Quantitative Data

The following tables summarize the available pharmacokinetic and pharmacodynamic data for this compound from clinical trials.

Table 1: Pharmacokinetics of this compound in Humans[3][4]

| Parameter | Value | Population | Study Design |

| Time to Maximum Concentration (Tmax) | ~1 hour | Healthy, Overweight/Obese, and Type 2 Diabetes Subjects | Single and Multiple Ascending Dose Study |

| Mean Terminal Half-life (t1/2) | 2-3 hours | Healthy, Overweight/Obese, and Type 2 Diabetes Subjects | Single and Multiple Ascending Dose Study |

| Dose Proportionality | Cmax and AUC are dose-proportional | Healthy, Overweight/Obese, and Type 2 Diabetes Subjects | Single Ascending Dose Study (0.3 to 120 µg/kg) |

Table 2: Pharmacodynamic Effects of this compound in Clinical Trials[3]

| Indication | Population | Dose | Duration | Key Findings |

| Overweight/Obese | Overweight/Obese Subjects | ≥15 µg/kg/day (subcutaneous) | 14 days | - Improved glucose concentrations without increasing insulin levels.- Decreased mean body weight by 2.6 kg (vs. 0.8 kg for placebo). |

| Type 2 Diabetes | Patients with Type 2 Diabetes | 60 µg/kg/day (subcutaneous) | 14 days | - Reduced HbA1c by 0.4% (vs. 0.2% for placebo).- Decreased body weight by 2.1 kg (vs. 1.3 kg for placebo). |

| Prader-Willi Syndrome | Patients with Prader-Willi Syndrome | 3 mg or 4 mg daily (subcutaneous) | 14 days | - Significant improvement in food-related behavior (Hyperphagia Questionnaire score).- Significant reduction in waist circumference and fat mass. |

Signaling Pathways

The precise mechanism of action for unacylated ghrelin and its analog this compound is still under investigation, as a dedicated receptor has not yet been deorphanized. However, research points towards a GHSR-independent mechanism involving interaction with cell-surface molecules and modulation of key intracellular signaling cascades.

Proposed Signaling Pathway for Unacylated Ghrelin and this compound

Caption: Proposed signaling of this compound/UAG.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and unacylated ghrelin.

Measurement of Unacylated Ghrelin in Plasma

This protocol is based on commercially available two-step double-antibody sandwich enzyme immunoassays.

a. Sample Collection and Preparation:

-

Collect whole blood into tubes containing a serine protease inhibitor (e.g., AEBSF) to prevent the degradation of ghrelin.

-

Centrifuge at 1,600 x g for 15 minutes at 4°C within 30 minutes of collection.

-

Aliquot the plasma into cryovials and store at -80°C until analysis.

b. Immunoassay Procedure:

-

Bring all reagents and samples to room temperature before use.

-

Prepare standards and quality controls according to the kit manufacturer's instructions.

-

Add 100 µL of standard, control, or plasma sample to the wells of the microtiter plate pre-coated with a monoclonal antibody specific for the C-terminal of ghrelin.

-

Add 100 µL of the tracer, an acetylcholinesterase (AChE)-Fab' conjugate that recognizes the N-terminal of unacylated ghrelin, to each well.

-

Incubate the plate for the time specified by the manufacturer (e.g., 2 hours) at room temperature with gentle agitation.

-

Wash the wells five times with the provided wash buffer to remove unbound reagents.

-

Add 200 µL of Ellman's Reagent to each well and incubate in the dark for a time specified by the manufacturer (e.g., 30 minutes).

-

Read the absorbance at 414 nm using a microplate reader.

-

Calculate the concentration of unacylated ghrelin in the samples by comparing their absorbance to the standard curve.

Western Blot for Phosphorylation of Akt and ERK

This protocol is a generalized procedure for detecting the phosphorylation status of Akt (at Ser473) and ERK1/2 (at Thr202/Tyr204) in cell lysates.

a. Cell Lysis:

-

Culture cells to the desired confluency and treat with this compound or UAG for the specified time.

-

Aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells by adding ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.

b. Electrophoresis and Blotting:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer at 95°C for 5 minutes.

-

Load the samples onto an SDS-polyacrylamide gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

c. Immunodetection:

-

Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated Akt (Ser473) or phosphorylated ERK1/2 (Thr202/Tyr204) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Akt or total ERK.

Caption: Western Blot Experimental Workflow.

Ligand-Receptor Capture to Identify UAG Binding Partners

This is a description of the principle of the technique used to identify heparan-sulfate proteoglycans as UAG-interacting proteins. A detailed, step-by-step protocol is not publicly available.

Principle: Ligand-Receptor Capture (LRC) is a chemical proteomics approach to identify the cell surface receptors or binding partners of a ligand. It involves a trifunctional chemical crosslinker that has a ligand-binding moiety, a photoreactive group, and a biotin tag.

Workflow Overview:

-

Probe Synthesis: The ligand of interest (UAG) is coupled to the trifunctional crosslinker.

-

Live Cell Labeling: The UAG-crosslinker probe is incubated with live cells to allow binding to its cell surface partners.

-

UV Crosslinking: The cells are exposed to UV light to covalently link the probe to its binding partners via the photoreactive group.

-

Cell Lysis and Biotin Pulldown: The cells are lysed, and the biotin-tagged receptor-ligand complexes are captured using streptavidin-coated beads.

-

Elution and Digestion: The captured proteins are eluted from the beads and digested into peptides (e.g., with trypsin).

-

LC-MS/MS Analysis: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the captured proteins.

Caption: Ligand-Receptor Capture Workflow.

Conclusion

This compound is a valuable pharmacological tool for elucidating the complex biology of unacylated ghrelin. While the definitive receptor for UAG remains to be identified, the current body of research indicates that this compound exerts its effects through GHSR-independent pathways, likely involving cell-surface proteoglycans and a putative Gαi-coupled receptor, leading to the modulation of the PI3K/Akt and MAPK/ERK signaling cascades. The clinical data strongly support the therapeutic potential of targeting this system for metabolic disorders. This guide provides a foundational resource for researchers, summarizing the key findings and methodologies in this evolving field. Further research is warranted to precisely define the molecular targets of this compound and to fully characterize its pharmacological profile with specific in vitro potency and binding data.

References

The Discovery and Initial Characterization of AZP-531: A First-in-Class Unacylated Ghrelin Analog

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

AZP-531, also known as livoletide, is a synthetic cyclic 8-amino-acid analog of unacylated ghrelin (UAG) that was developed as a potential therapeutic for metabolic disorders, with a primary focus on Prader-Willi syndrome (PWS) and type 2 diabetes (T2D). This technical guide provides a comprehensive overview of the discovery and initial characterization of this compound, detailing its mechanism of action, preclinical development, and the findings from its clinical trial program. The document summarizes key quantitative data in structured tables, outlines detailed experimental protocols, and includes visualizations of relevant signaling pathways and experimental workflows to offer a thorough resource for researchers and drug development professionals. While early-stage clinical trials showed promise in improving food-related behaviors and metabolic parameters, the development of this compound for PWS was ultimately discontinued after a pivotal Phase 2b/3 trial did not meet its primary endpoint.

Introduction: The Rationale for an Unacylated Ghrelin Analog

The ghrelin system plays a crucial role in regulating appetite, energy balance, and glucose metabolism. It comprises two main forms: acylated ghrelin (AG) and unacylated ghrelin (UAG). AG, often termed the "hunger hormone," is a potent orexigenic peptide that stimulates food intake by activating the growth hormone secretagogue receptor (GHS-R1a).[1] In contrast, UAG, the more abundant form in circulation, does not bind to GHS-R1a and has been shown to have effects that often counteract those of AG, including inhibiting food intake and improving glucose metabolism.[1][2]

Prader-Willi syndrome, a rare genetic disorder, is characterized by hyperphagia, an insatiable hunger, and is associated with elevated levels of AG and a relative deficit of UAG.[1] This observation provided a strong rationale for the development of a UAG analog as a potential therapeutic agent for PWS. This compound was designed as a stable and potent UAG analog with an improved pharmacokinetic profile suitable for once-daily administration.[3]

Mechanism of Action and Signaling Pathways

This compound is hypothesized to exert its therapeutic effects by mimicking the actions of endogenous UAG, thereby counteracting the orexigenic signals of AG. While the precise signaling pathway of UAG is not fully elucidated, it is known to be independent of the GHS-R1a.

Acylated Ghrelin (AG) Signaling Pathway

Acylated ghrelin, produced primarily in the stomach, travels to the hypothalamus where it binds to the GHS-R1a receptor. This binding event initiates a signaling cascade that ultimately leads to the release of orexigenic neuropeptides, such as Neuropeptide Y (NPY) and Agouti-related peptide (AgRP), stimulating appetite and food intake.

Unacylated Ghrelin (UAG) and this compound Proposed Mechanism

This compound, as a UAG analog, is thought to oppose the effects of AG. The exact receptor for UAG is yet to be definitively identified, but its actions are believed to involve distinct signaling pathways that lead to a reduction in appetite and improvements in metabolic parameters.

Preclinical Characterization

An extensive preclinical program was conducted to evaluate the safety and pharmacology of this compound. These studies demonstrated a favorable safety profile and provided the basis for advancing into clinical trials.

Safety Pharmacology and Toxicology

Safety pharmacology studies indicated no treatment-related adverse effects of this compound on major physiological systems. In juvenile toxicity studies in rats, livoletide was well-tolerated and not associated with evidence of overt systemic toxicity. The no-observed-adverse-effect-level (NOAEL) was established at 75 mg/kg/day, an exposure level more than 100-fold above the anticipated clinical exposures. Histological changes were limited to minimal, reversible reactions at the injection site. Furthermore, this compound was found to be non-cytotoxic and non-genotoxic. Reproductive and developmental toxicity studies in rats and rabbits indicated that livoletide was not associated with adverse maternal toxicity, embryo-fetal toxicity, or teratogenic potential at high multiples of the anticipated human exposure.

Clinical Development Program

The clinical development of this compound encompassed a series of studies to evaluate its safety, tolerability, pharmacokinetics, and efficacy in various populations, including healthy volunteers, overweight/obese individuals, patients with T2D, and patients with PWS.

Phase 1 Clinical Trials

The initial clinical evaluation of this compound was conducted in a three-part, randomized, double-blind, placebo-controlled Phase 1 study.

Part A: Single Ascending Dose in Healthy Volunteers

-

Objective: To assess the safety and tolerability of single ascending doses.

-

Population: 44 healthy subjects.

-

Doses: 0.3, 3, 15, 30, 60, or 120 µg/kg subcutaneous injection.

Part B: Multiple Ascending Dose in Overweight/Obese Subjects

-

Objective: To assess the safety, tolerability, and pharmacodynamics of multiple ascending doses.

-

Population: 32 overweight or obese subjects.

-

Doses: 3, 15, 30, or 60 µg/kg daily for 14 days.

Part C: Multiple Ascending Dose in Patients with Type 2 Diabetes

-

Objective: To assess the safety, tolerability, and pharmacodynamics in patients with T2D.

-

Population: 36 patients with T2D.

-

Doses: 15, 2x30, or 60 µg/kg daily for 14 days.

Key Findings from Phase 1 Studies:

-

Safety: this compound was well tolerated across all cohorts.

-

Pharmacokinetics: Maximum plasma concentrations (Cmax) were typically reached 1 hour post-dose, and the mean terminal half-life (t1/2) was 2-3 hours, supporting once-daily dosing. Cmax and area under the curve (AUC) were dose-proportional.

-

Pharmacodynamics:

-

In overweight/obese subjects, this compound doses of ≥15 µg/kg significantly improved glucose concentrations without increasing insulin levels, suggesting an insulin-sensitizing effect. A mean body weight decrease of 2.6 kg was observed with this compound compared to 0.8 kg with placebo.

-

In patients with T2D, the 60 µg/kg dose of this compound reduced HbA1c by 0.4% (vs. 0.2% for placebo) and body weight by 2.1 kg (vs. 1.3 kg for placebo).

-

Phase 2a Proof-of-Concept Trial in Prader-Willi Syndrome

A multi-center, randomized, double-blind, placebo-controlled Phase 2a trial was conducted to evaluate the efficacy and safety of this compound in patients with PWS.

-

Objective: To assess the safety and efficacy of this compound on food-related behaviors in patients with PWS.

-

Population: 47 patients with genetically confirmed PWS and hyperphagia.

-

Treatment: Daily subcutaneous injections of this compound (3 mg for patients 50-70 kg, and 4 mg for those >70 kg) or placebo for 14 days.

Key Findings from the Phase 2a Trial:

-

Efficacy:

-

This compound demonstrated a significant improvement in food-related behaviors as measured by the Hyperphagia Questionnaire (HQ), with a notable improvement in the Hyperphagic Severity domain score (p<0.05 vs. placebo).

-

A reduction in appetite following breakfast was observed in the this compound group (p<0.001 vs. baseline).

-

While there was no significant change in body weight in either group, a significant reduction in waist circumference was observed in the this compound group (p<0.05 vs. baseline).

-

Glucose control improved, particularly in patients with higher baseline glucose levels.

-

-

Safety: this compound was well tolerated with no serious or severe adverse events reported.

Phase 2b/3 ZEPHYR Trial and Discontinuation of Development

Based on the promising results of the Phase 2a study, a pivotal Phase 2b/3 trial, known as the ZEPHYR study, was initiated to further evaluate the long-term safety and efficacy of livoletide (this compound) in a larger PWS population.

-

Objective: To evaluate the long-term safety and efficacy of livoletide on food-related behaviors in patients with PWS.

-

Design: A two-part, randomized, double-blind, placebo-controlled study. The Phase 2b portion aimed to enroll approximately 150 patients.

-

Primary Endpoint: Change from baseline in the Hyperphagia Questionnaire for Clinical Trials (HQ-CT) total score.

Outcome of the ZEPHYR Trial: In April 2020, it was announced that the ZEPHYR trial did not meet its primary endpoint. Treatment with livoletide did not result in a statistically significant improvement in hyperphagia and food-related behaviors as measured by the HQ-CT compared to placebo. Following these results, the development of livoletide for the treatment of PWS was discontinued.

Summary of Quantitative Data

Table 1: Pharmacokinetic Parameters of this compound from Phase 1 Studies

| Parameter | Value | Study Population |

| Time to Maximum Concentration (Tmax) | ~1 hour | Healthy, Overweight/Obese, T2D |

| Mean Terminal Half-life (t1/2) | 2-3 hours | Healthy, Overweight/Obese, T2D |

| Cmax and AUC | Dose-proportional | Healthy, Overweight/Obese, T2D |

Table 2: Key Efficacy Outcomes from Clinical Trials

| Endpoint | This compound | Placebo | p-value | Study |

| Phase 1b (Overweight/Obese) | ||||

| Change in Body Weight | -2.6 kg | -0.8 kg | N/A | |

| Phase 1c (T2D) | ||||

| Change in HbA1c (60 µg/kg) | -0.4% | -0.2% | N/A | |

| Change in Body Weight (60 µg/kg) | -2.1 kg | -1.3 kg | N/A | |

| Phase 2a (PWS) | ||||

| Change in HQ Total Score | Improvement | Less Improvement | <0.05 | |

| Change in HQ Severity Score | Improvement | Less Improvement | <0.05 | |

| Change in Waist Circumference | Reduction | No significant change | <0.05 (vs. baseline) |

N/A: Specific p-value not reported in the source.

Experimental Protocols

Clinical Trial Methodologies

Phase 1 Studies: The Phase 1 program consisted of three parts: a single ascending dose study in healthy volunteers, a 14-day multiple ascending dose study in overweight/obese subjects, and a 14-day multiple ascending dose study in patients with T2D. All parts were randomized, double-blind, and placebo-controlled. The primary objectives were to assess the safety and tolerability of this compound. Secondary objectives included determining the pharmacokinetic profile. Exploratory objectives focused on the pharmacodynamic effects on glucose, insulin, and ghrelin levels.

Phase 2a Study in PWS: This was a multicenter, randomized, double-blind, placebo-controlled trial conducted at seven sites in France, Spain, and Italy. Forty-seven patients with a genetic diagnosis of PWS and evidence of hyperphagia were enrolled. Participants received daily subcutaneous injections of either this compound or a matching placebo 30 minutes before breakfast for 14 days.

Key Assessment Methodologies

Hyperphagia Questionnaire (HQ) and HQ-CT: Food-related behaviors in the PWS trials were assessed using the Hyperphagia Questionnaire (HQ) and its clinical trial derivative, the HQ-CT. The HQ is a caregiver-reported instrument designed to measure the severity of hyperphagia in individuals with PWS. The 9-item HQ score was a key endpoint in the Phase 2a study, with a reduction in the score indicating improvement.

Metabolic and Body Composition Assessments:

-

Glycemic Control: Assessed through measurements of blood glucose and HbA1c.

-

Body Composition: Body weight, Body Mass Index (BMI), and waist circumference were measured. In the ZEPHYR trial, fat mass was also a secondary endpoint, assessed by dual-energy X-ray absorptiometry (DEXA).

Preclinical Study Workflow

The preclinical development of this compound followed a standard workflow for a new molecular entity, beginning with in vitro and in vivo pharmacology studies to establish its mechanism of action and preliminary efficacy. This was followed by a comprehensive safety and toxicology program.

Conclusion

This compound (livoletide) represented a novel therapeutic approach targeting the unacylated ghrelin pathway for the treatment of hyperphagia in Prader-Willi syndrome and metabolic disturbances in type 2 diabetes. Its discovery and initial characterization were based on a strong scientific rationale. Preclinical studies established a favorable safety profile, and early-phase clinical trials in healthy volunteers, overweight/obese subjects, T2D patients, and a small cohort of PWS patients demonstrated promising results in terms of safety, pharmacokinetics, and efficacy on metabolic and behavioral endpoints. However, the subsequent pivotal Phase 2b/3 ZEPHYR trial in a larger PWS population did not meet its primary endpoint of significantly improving hyperphagia-related behaviors compared to placebo. This led to the discontinuation of the clinical development program for this compound in PWS. The journey of this compound provides valuable insights into the complexities of targeting the ghrelin system and the challenges of drug development for rare diseases. The data and methodologies detailed in this guide serve as a comprehensive resource for the scientific community.

References

Beyond the Ghrelin Receptor: An In-depth Technical Guide to the Molecular Targets of AZP-531

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZP-531, also known as livoletide, is a synthetic analog of unacylated ghrelin (UAG). Unlike its acylated counterpart, which is a well-known orexigenic hormone acting through the growth hormone secretagogue receptor 1a (GHSR1a), UAG and its analog this compound exhibit a distinct pharmacological profile by acting through pathways independent of the canonical ghrelin receptor.[1][2][3][4] This technical guide provides a comprehensive overview of the current understanding of this compound's molecular targets beyond the ghrelin system, focusing on the underlying signaling pathways, experimental evidence, and methodologies. While the full picture of this compound's mechanism of action is still emerging, research points towards its engagement with novel receptor systems and its ability to modulate key cellular signaling cascades involved in metabolism and cell growth.

Core Molecular Mechanisms

This compound's molecular actions independent of the GHSR1a are primarily characterized by its ability to counteract the effects of acylated ghrelin (AG) and to directly influence cellular signaling pathways.[5] The key non-ghrelin system targets and effects are summarized below.

Gαi-Coupled Receptor Activation and Downstream Signaling

A significant body of evidence suggests that this compound, similar to UAG, exerts its effects through a yet-to-be-identified G-protein coupled receptor (GPCR) that signals via the inhibitory Gαi subunit. This activation leads to the suppression of downstream signaling pathways, notably the MAPK and Akt pathways.

Signaling Pathway Diagram

Caption: this compound signaling cascade via an unknown Gαi-coupled receptor.

Experimental Evidence:

Studies in breast cancer cell lines have demonstrated that the growth-inhibitory effects of UAG and this compound are dependent on the activation of Gαi. This was further substantiated by the observation that pertussis toxin, a known inhibitor of Gαi signaling, abrogated these effects.

Modulation of MAPK and Akt Signaling Pathways

This compound has been shown to suppress the Mitogen-Activated Protein Kinase (MAPK) and the Protein Kinase B (Akt) signaling pathways, which are critical regulators of cell proliferation, survival, and apoptosis.

Experimental Evidence:

In 3D cultures of breast cancer cells, treatment with UAG and this compound led to a reduction in the phosphorylation of ERK (a key component of the MAPK pathway) and Akt. This inhibition of MAPK and Akt signaling is believed to mediate the observed cell cycle arrest and induction of apoptosis. While the qualitative inhibitory effects are documented, specific IC50 or EC50 values for this compound on these pathways are not yet publicly available.

Antagonism of Acylated Ghrelin's Central Effects

This compound may exert some of its effects by functionally antagonizing the central actions of acylated ghrelin, particularly on appetite and feeding behavior.

Experimental Evidence:

In animal models, UAG and this compound have been shown to prevent the suppression of hypothalamic melanocortin 4 receptor (Mc4r) mRNA expression induced by acylated ghrelin. The melanocortin system is a key regulator of energy homeostasis, and this finding suggests a potential central mechanism for this compound's effects on food intake. However, direct binding affinity of this compound to melanocortin receptors has not been demonstrated.

Quantitative Data

The following table summarizes the available quantitative data for the effects of this compound and UAG on non-ghrelin system targets. It is important to note that comprehensive dose-response data, such as IC50 and EC50 values for signaling pathway inhibition, are limited in the current literature.

| Target/Effect | Cell Line/Model | Compound | Concentration | Observed Effect | Reference |

| cAMP Production | MCF7 breast cancer cells | This compound | 100 pM | Dose-dependent inhibition of forskolin-stimulated cAMP production | |

| 1000 pM | Dose-dependent inhibition of forskolin-stimulated cAMP production | ||||

| MCF7 breast cancer cells | Unacylated Ghrelin | 100 pM | Dose-dependent inhibition of forskolin-stimulated cAMP production | ||

| 1000 pM | Dose-dependent inhibition of forskolin-stimulated cAMP production | ||||

| Cell Growth | MDA-MB-468 xenografts | This compound | 200 µg/kg | Suppression of tumor growth | |

| Fat Accumulation | High-fat diet fed male rats | This compound | 4 nmol/kg/h | Blocked acylated ghrelin-induced total fat accumulation |

Key Experimental Protocols

3D Cell Culture of Breast Cancer Cells

This protocol is essential for observing the anti-proliferative effects of this compound, which are not apparent in traditional 2D cell cultures.

Workflow Diagram

Caption: Workflow for 3D breast cancer cell culture experiments.

Methodology:

-

Preparation of 3D Matrix: A solution of growth factor-reduced Matrigel or collagen I is prepared on ice.

-

Cell Seeding: Breast cancer cells are trypsinized, counted, and resuspended in culture medium containing the 3D matrix solution.

-

Plating: The cell-matrix suspension is plated into 96-well plates and allowed to solidify at 37°C.

-

Treatment: this compound or control vehicle is added to the wells.

-

Incubation: Plates are incubated for the desired period (e.g., 7-10 days).

-

Analysis: Cell viability and proliferation are assessed using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.

Gαi Activation Assay (General Protocol)

While a specific protocol for this compound is not detailed in the literature, a general approach to measure Gαi activation upon GPCR stimulation can be outlined.

Workflow Diagram

Caption: General workflow for a Gαi activation assay.

Methodology:

-

Cell Culture and Lysis: Cells expressing the putative receptor for this compound are cultured and then lysed to obtain cell extracts.

-

GTPγS Loading: Cell lysates are incubated with this compound in the presence of GTPγS, a non-hydrolyzable GTP analog that binds to and activates G-proteins.

-

Immunoprecipitation: An antibody specific for the activated, GTP-bound form of Gαi is used to immunoprecipitate the activated G-protein.

-

Western Blotting: The immunoprecipitated proteins are separated by SDS-PAGE and immunoblotted with an anti-Gαi antibody to detect the amount of activated Gαi.

Quantitative Analysis of MAPK and Akt Pathway Activation

Western blotting is a standard technique used to quantify the phosphorylation status of key proteins in the MAPK and Akt signaling pathways.

Methodology:

-

Cell Treatment and Lysis: Cells are treated with various concentrations of this compound for defined periods. Subsequently, cells are lysed to extract total protein.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane.

-

Immunodetection: The membrane is probed with primary antibodies specific for the phosphorylated forms of ERK (p-ERK) and Akt (p-Akt), as well as antibodies for total ERK and Akt to serve as loading controls.

-

Detection and Quantification: Following incubation with appropriate secondary antibodies, the protein bands are visualized and quantified using a chemiluminescence detection system and densitometry software. The ratio of phosphorylated protein to total protein is calculated to determine the extent of pathway inhibition.

Conclusion and Future Directions

This compound represents a promising therapeutic agent with a unique mechanism of action that extends beyond the classical ghrelin system. Its ability to engage a Gαi-coupled receptor and subsequently modulate the MAPK and Akt signaling pathways provides a foundation for its observed effects on cell growth and metabolism. Furthermore, its potential to centrally antagonize the orexigenic signals of acylated ghrelin opens up avenues for its use in metabolic disorders.

Future research should focus on several key areas:

-

Receptor Identification: The definitive identification and characterization of the GPCR through which this compound and UAG mediate their effects is a critical next step.

-

Quantitative Signaling Analysis: Detailed dose-response studies are needed to determine the precise IC50 and EC50 values of this compound for the inhibition of MAPK and Akt signaling in various cell types.

-

Melanocortin System Interaction: Further investigation is required to elucidate the exact nature of the interaction between this compound and the melanocortin system, including direct binding studies.

A deeper understanding of these molecular targets will be instrumental in optimizing the therapeutic application of this compound and in the development of novel drugs targeting these non-ghrelin pathways.

References

- 1. Ligands for Melanocortin Receptors: Beyond Melanocyte-Stimulating Hormones and Adrenocorticotropin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The adipose tissue melanocortin 3 receptor is targeted by ghrelin and leptin and may be a therapeutic target in obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for AZP-531 Subcutaneous Injection in Mouse Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZP-531, also known as livoletide, is a synthetic analog of unacylated ghrelin (UAG). Unlike acylated ghrelin, which binds to the growth hormone secretagogue receptor (GHSR-1a) to stimulate appetite and growth hormone release, UAG and its analogs like this compound act through a GHSR-independent mechanism.[1][2] Preclinical and clinical studies have highlighted the potential of this compound in improving metabolic parameters and food-related behaviors in conditions such as Prader-Willi syndrome.[2][3] These application notes provide a detailed protocol for the subcutaneous administration of this compound in mouse models, along with a summary of its mechanism of action and preclinical data.

Mechanism of Action

This compound exerts its effects by mimicking the actions of endogenous unacylated ghrelin. It does not bind to the classical ghrelin receptor, GHSR-1a, but rather to an as-yet-unidentified receptor.[1] This interaction triggers downstream signaling cascades that are independent of the canonical ghrelin pathway. In skeletal muscle, both acylated and unacylated ghrelin have been shown to inhibit dexamethasone-induced atrophy through pathways involving PI3Kβ, mTORC2, and p38. Furthermore, both forms of ghrelin can induce the phosphorylation of Akt in the skeletal muscle of mice lacking the GHSR receptor, indicating a distinct signaling mechanism.

Signaling Pathway of this compound (GHSR-1a Independent)

Caption: GHSR-1a independent signaling of this compound.